tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of carbamate esters. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole moiety, and a tetrahydrofuran group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Moiety: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a diester.
Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the tetrahydrofuran group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in the development of enzyme inhibitors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The tetrahydrofuran and pyrazole moieties play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-((tetrahydrofuran-3-yl)amino)pyrrolidine-1-carboxylate
- tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-17(2,3)25-16(23)20-7-4-5-14(20)15(22)19-12-9-18-21(10-12)13-6-8-24-11-13/h9-10,13-14H,4-8,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQLSUQIPOOKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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